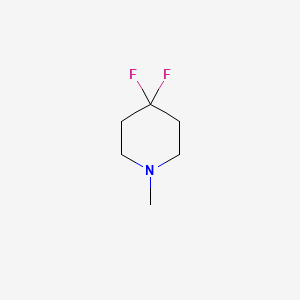

4,4-Difluoro-1-methylpiperidine

Description

The exact mass of the compound 4,4-Difluoro-1-methylpiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Difluoro-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-9-4-2-6(7,8)3-5-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHMKODCPPOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633584 | |

| Record name | 4,4-Difluoro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-60-4 | |

| Record name | 4,4-Difluoro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1186194-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Difluoro-1-methylpiperidine chemical properties

An In-Depth Technical Guide to 4,4-Difluoro-1-methylpiperidine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the privileged structures in medicinal chemistry, the piperidine ring is ubiquitous, appearing in a vast array of approved therapeutics. The geminal difluorination of this ring system, particularly at the 4-position, offers a powerful tool to modulate its physicochemical properties without drastically altering its three-dimensional conformation.

This technical guide provides a comprehensive overview of 4,4-Difluoro-1-methylpiperidine, a valuable building block for the synthesis of novel therapeutics. We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its emerging applications in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold. The piperidin-4-one core, from which this compound is derived, is a well-established pharmacophore with a history of use in developing agents with anticancer and anti-HIV activities[1]. The introduction of the gem-difluoro group at the 4-position is a key modification that enhances its utility.

Physicochemical Properties: A Comparative Analysis

Understanding the fundamental physicochemical properties of 4,4-Difluoro-1-methylpiperidine is crucial for its effective use in synthesis and drug design. While experimental data for the N-methylated compound is scarce, we can infer its properties from its parent compound, 4,4-difluoropiperidine, and its hydrochloride salt.

| Property | 4,4-Difluoropiperidine | 4,4-Difluoropiperidine HCl | 4,4-Difluoro-1-methylpiperidine (Predicted/Computed) |

| Molecular Formula | C₅H₉F₂N[2] | C₅H₉F₂N · HCl | C₆H₁₁F₂N[3] |

| Molecular Weight | 121.13 g/mol [2][4] | 157.59 g/mol | 135.16 g/mol |

| Appearance | Yellow Oil[5][6] | Solid | N/A |

| Boiling Point | 34°C at 12 mmHg[5][6] | N/A | N/A |

| Melting Point | N/A | 173-177 °C | N/A |

| Density | 1.08 ± 0.1 g/cm³ (Predicted)[5][6] | N/A | N/A |

| pKa (Predicted) | 8.20 ± 0.10[5][6] | N/A | N/A |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[5][6] | N/A | N/A |

| Storage | 2–8 °C under inert gas[4][5][6] | 2-8°C | 2–8 °C under inert gas (recommended) |

The gem-difluoro substitution is expected to lower the pKa of the piperidine nitrogen due to the electron-withdrawing nature of the fluorine atoms, making it a weaker base compared to its non-fluorinated counterpart, 1-methylpiperidine (pKa ≈ 10.1)[7]. This modulation of basicity can be critical in drug design for optimizing pharmacokinetic properties and reducing off-target effects.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis of 4,4-Difluoro-1-methylpiperidine is essential for its widespread adoption in research and development. While specific literature on its direct synthesis is limited, a logical and efficient pathway can be devised from commercially available starting materials, leveraging established fluorination and N-alkylation methodologies.

Proposed Synthetic Pathway

The proposed synthesis commences with 1-methylpiperidin-4-one, which undergoes geminal difluorination at the C4 position. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST) or its more stable analogues.

Caption: Proposed synthetic route to 4,4-Difluoro-1-methylpiperidine.

Experimental Protocol: A Step-by-Step Guide

-

Reaction Setup: To a solution of 1-methylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the cooled solution. Causality: The reaction is exothermic, and slow addition is crucial to control the reaction temperature and prevent the formation of byproducts. DAST is a powerful fluorinating agent that reacts with the ketone to form a gem-difluoro group.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the acidic byproducts of the DAST reaction. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,4-Difluoro-1-methylpiperidine.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Anticipated Spectroscopic Signatures

Confirming the structure of the synthesized 4,4-Difluoro-1-methylpiperidine is paramount. Based on its structure and data from analogous compounds, the following spectroscopic characteristics are expected:

-

¹H NMR: The spectrum would show signals for the methyl group (a singlet) and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as multiplets, as will the protons on the carbons adjacent to the difluorinated carbon (C3 and C5).

-

¹³C NMR: The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling. The other carbons of the piperidine ring and the methyl group will also be visible.

-

¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.

-

Mass Spectrometry (MS): The predicted m/z for the protonated molecule [M+H]⁺ is 136.09323[3]. Electrospray ionization (ESI) would likely show this as the parent ion.

Reactivity and Applications in Drug Discovery

The presence of the gem-difluoro group at the 4-position significantly influences the reactivity and utility of the 1-methylpiperidine scaffold. This modification can block metabolic oxidation at that position, a common metabolic pathway for piperidine-containing drugs, thereby increasing the compound's half-life.

A Versatile Scaffold for Bioactive Molecules

4,4-Difluoro-1-methylpiperidine and its derivatives have emerged as key components in the development of potent and selective modulators of various biological targets.

Caption: The 4,4-difluoropiperidine core as a versatile scaffold.

-

Orexin Receptor Antagonists: Novel 4,4-difluoropiperidine derivatives have been developed as selective antagonists of orexin receptors, which are involved in regulating the sleep-wake cycle[8]. These compounds hold promise for the treatment of sleep disorders.

-

Dopamine D4 Receptor Antagonists: A series of 4,4-difluoropiperidine ether-based compounds have shown exceptional binding affinity and selectivity for the dopamine D4 receptor[9]. These are valuable as tool compounds for studying Parkinson's disease and L-DOPA-induced dyskinesias[9].

-

BRD4 Inhibitors: Novel inhibitors of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, have been designed using a complex scaffold that includes a 4,4-difluoro-1-methyl moiety[10]. One such compound demonstrated potent anti-proliferative effects in leukemia cells[10].

Safety and Handling

GHS Hazard Classification (for 4,4-Difluoropiperidine)

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2].

-

Skin Irritation: Causes skin irritation[2].

-

Eye Irritation: Causes serious eye irritation[2].

-

Respiratory Irritation: May cause respiratory irritation[2].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[11].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[11]. Inert atmosphere storage is recommended[4][5][6].

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste[12]. Avoid generating dust or vapors. All equipment used for handling should be properly grounded to prevent static discharge[11][12].

-

Fire Safety: While not as flammable as 1-methylpiperidine, which is a highly flammable liquid, appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam) should be available[7][12].

Conclusion and Future Outlook

4,4-Difluoro-1-methylpiperidine represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a privileged piperidine scaffold with the modulating effects of geminal difluorination offers a compelling strategy for optimizing drug candidates. The ability to fine-tune basicity, block metabolic oxidation, and potentially enhance binding interactions makes this compound an attractive starting point for a wide range of therapeutic targets.

Future research should focus on the development of more diverse synthetic routes to access a wider array of substituted analogues. Furthermore, a more detailed exploration of its conformational preferences and its impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates will undoubtedly solidify the place of 4,4-Difluoro-1-methylpiperidine in the medicinal chemist's toolbox.

References

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

PubChem. (n.d.). 4,4-difluoro-1-methylpiperidine (C6H11F2N). Retrieved February 2, 2026, from [Link]

-

Journal of Fluorine Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved February 2, 2026, from [Link]

-

Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved February 2, 2026, from [Link]

-

PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Methylpiperidine. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. Retrieved February 2, 2026, from [Link]

-

PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][5][8]triazolo[4,3-d][5]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved February 2, 2026, from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4,4-difluoro-1-methylpiperidine (C6H11F2N) [pubchemlite.lcsb.uni.lu]

- 4. 21987-29-1|4,4-Difluoropiperidine|BLD Pharm [bldpharm.com]

- 5. 4,4-DIFLUOROPIPERIDINE CAS#: 21987-29-1 [m.chemicalbook.com]

- 6. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]

- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 1-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4,4-Difluoro-1-methylpiperidine CAS number

An In-Depth Technical Guide to 4,4-Difluoro-1-methylpiperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluoropiperidine moiety, in particular, has emerged as a privileged structural motif. Its geminal difluoro substitution at the 4-position imparts unique conformational constraints and electronic properties without significantly increasing steric bulk, making it an attractive bioisostere for carbonyl groups or un-substituted methylene units. This guide provides a comprehensive technical overview of 4,4-Difluoro-1-methylpiperidine (CAS No. 1186194-60-4), a key building block in the synthesis of advanced pharmaceutical agents. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and pivotal applications, offering field-proven insights for researchers in drug development.

Introduction: The Strategic Value of the 4,4-Difluoro-1-methylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to confer aqueous solubility and engage in crucial interactions with biological targets.[1] The introduction of geminal fluorine atoms at the 4-position offers several distinct advantages for drug design:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-F₂ group blocks the 4-position from oxidative metabolism, a common liability for piperidine rings. This can significantly enhance the pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can mitigate off-target effects, such as hERG channel inhibition, and improve oral bioavailability by reducing lysosomal trapping.

-

Conformational Control: The fluorine substituents have a pronounced effect on the conformational equilibrium of the piperidine ring, often favoring specific chair conformations that can optimize binding to a target protein.

-

Bioisosterism: The difluoromethylene group can act as a bioisostere of a ketone, ether, or other polar groups, enabling novel interactions (such as hydrogen bond acceptance) while maintaining a favorable lipophilicity profile.

The N-methyl group provides a fixed substitution pattern, making 4,4-Difluoro-1-methylpiperidine a ready-to-use building block for introducing this valuable scaffold into target molecules.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the application of any chemical entity. Below are the key properties and predicted spectroscopic data for 4,4-Difluoro-1-methylpiperidine.

Physicochemical Properties

The properties for the N-methylated compound are calculated based on the known data for the parent compound, 4,4-difluoropiperidine.[2]

| Property | Value | Source |

| CAS Number | 1186194-60-4 | - |

| Molecular Formula | C₆H₁₁F₂N | - |

| Molecular Weight | 135.16 g/mol | Calculated |

| IUPAC Name | 4,4-difluoro-1-methylpiperidine | - |

| Appearance | Predicted: Colorless to light yellow oil | - |

| Boiling Point | Predicted: ~120-130 °C | - |

| pKa (of conjugate acid) | Predicted: ~7.5 - 8.0 | Estimated from parent[2] |

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following predictions are based on standard chemical shift theory and data from analogous structures like 4-methylpiperidine and other fluorinated aliphatics.[3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.5-2.7 ppm (t, 4H): Triplet corresponding to the four protons at the C2 and C6 positions (axially adjacent to the nitrogen).

-

δ ~2.3 ppm (s, 3H): Sharp singlet for the N-methyl protons.

-

δ ~2.0-2.2 ppm (tt, 4H): Triplet of triplets for the four protons at the C3 and C5 positions, showing coupling to both the adjacent methylene protons (C2/C6) and the geminal fluorine atoms.

-

-

¹³C NMR (101 MHz, CDCl₃): [5][6]

-

δ ~120-125 ppm (t, JCF ≈ 240-250 Hz): A prominent triplet for the C4 carbon, directly attached to the two fluorine atoms. The large coupling constant is characteristic of a C-F bond.

-

δ ~55-58 ppm (s): Signal for the C2 and C6 carbons.

-

δ ~45-48 ppm (s): Signal for the N-methyl carbon.

-

δ ~30-35 ppm (t, JCCF ≈ 20-25 Hz): A triplet for the C3 and C5 carbons, showing smaller two-bond coupling to the fluorine atoms.

-

-

¹⁹F NMR (376 MHz, CDCl₃): [7][8]

-

δ ~ -90 to -100 ppm (quintet): A single signal is expected as both fluorine atoms are chemically equivalent. This signal would be split into a quintet due to coupling with the four adjacent protons on C3 and C5.

-

-

Mass Spectrometry (EI):

-

M⁺: 135.08 (Calculated)

-

Key Fragments: m/z = 120 ([M-CH₃]⁺), m/z = 92 ([M-CH₃-C₂H₄]⁺), m/z = 57.

-

Synthesis and Manufacturing Workflow

The most direct and industrially scalable synthesis of 4,4-Difluoro-1-methylpiperidine involves the geminal difluorination of the corresponding ketone, 1-methyl-4-piperidone. This precursor is commercially available and can be synthesized through established methods like the Dieckmann condensation.[9]

The key transformation is the conversion of the C=O group to a CF₂ group. Deoxofluorinating reagents are the primary tools for this purpose. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used.

Synthetic Workflow Diagram

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

Technical Guide: Mass Spectrometry Characterization of 4,4-Difluoro-1-methylpiperidine

Executive Summary

This technical guide details the mass spectrometric behavior, fragmentation mechanics, and analytical method development for 4,4-Difluoro-1-methylpiperidine (CAS 21987-29-1).[1] As a gem-difluorinated saturated heterocycle, this compound represents a critical pharmacophore in medicinal chemistry, often utilized to modulate pKa and block metabolic oxidation at the C4 position.

Key Technical Insight: Unlike many aromatic drug intermediates, this molecule lacks a UV chromophore, rendering standard HPLC-UV/Vis detection ineffective.[1] Mass spectrometry (specifically ESI+) or Charged Aerosol Detection (CAD) are the mandatory detection strategies. This guide focuses on optimizing MS parameters for sensitivity and structural validation.

Part 1: Physicochemical Profile & MS Fundamentals[1]

Understanding the core properties is the first step in designing an ionization strategy. The gem-difluoro moiety significantly alters the basicity of the piperidine nitrogen compared to the non-fluorinated analog via inductive effects (

Table 1: Molecular Specifications

| Property | Value | MS Relevance |

| Formula | Basis for isotope modeling.[1] | |

| Molecular Weight | 135.15 g/mol | Average mass.[1] |

| Monoisotopic Mass | 135.0860 Da | Exact mass for High-Res MS (HRMS).[1] |

| [M+H]+ | 136.0933 m/z | Target precursor for ESI+. |

| LogP | ~1.3 (Predicted) | Moderately lipophilic; suitable for Reverse Phase LC.[1] |

| pKa | ~7.5 - 8.2 | Lower than piperidine (~11) due to fluorine; requires acidic pH for full ionization.[1] |

| UV Absorbance | Negligible >200nm | Critical: MS or ELSD/CAD required for detection.[1] |

Part 2: Ionization Strategies & Fragmentation Mechanics[1][2]

Electrospray Ionization (ESI) - Positive Mode

ESI is the preferred method for quantitative analysis (LC-MS/MS) in biological matrices.[1]

-

Primary Ion: Protonated molecule

.[2] -

m/z: 136.1

-

Mechanism: The tertiary amine at position 1 is the site of protonation. The electron-withdrawing effect of the 4,4-difluoro group reduces the proton affinity slightly compared to N-methylpiperidine, necessitating a mobile phase modifier (e.g., 0.1% Formic Acid) to ensure efficient ionization.

Electron Ionization (EI) - 70 eV

Used for structural confirmation (GC-MS) and impurity profiling.[1]

-

Molecular Ion (

): m/z 135 (typically low intensity). -

Base Peak: Often generated via

-cleavage adjacent to the nitrogen.[1]

Fragmentation Pathways (MS/MS)

The fragmentation of 4,4-difluoro-1-methylpiperidine is driven by two competing forces: the stability of the piperidine ring and the thermodynamic drive to eliminate hydrogen fluoride (HF).

-

Pathway A: HF Elimination (Characteristic) Under Collision-Induced Dissociation (CID), the most diagnostic transition is the neutral loss of HF (20 Da). This is a "fingerprint" of aliphatic fluorides.

-

(

-

(

-

Pathway B: Ring Opening & Methyl Loss High-energy collisions can break the ring or eject the N-methyl group (loss of 15 Da), though this is less favorable than HF loss.

Visualization: Fragmentation Pathway (DOT)

The following diagram illustrates the theoretical breakdown of the molecule under ESI-MS/MS conditions.

Caption: Proposed fragmentation pathway focusing on the diagnostic neutral loss of Hydrogen Fluoride (HF).

Part 3: Analytical Method Development Protocol

This protocol is designed for LC-MS/MS quantitation (e.g., pharmacokinetic studies or impurity analysis).

Chromatographic Separation

Due to the basic nitrogen and moderate polarity, two separation modes are viable.

-

Option A: Reverse Phase (C18) - Recommended for Robustness [1]

-

Column: C18 with polar-embedded group or high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Why? At high pH, the amine is neutral, increasing retention on the hydrophobic C18 stationary phase.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Option B: HILIC - Recommended for Sensitivity [1]

-

Column: Bare Silica or Amide.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 95% B to 50% B. Why? HILIC retains polar amines well and the high organic content boosts ESI desolvation efficiency.

-

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: ESI Positive.

-

Capillary Voltage: 3.0 - 3.5 kV.[1]

-

Desolvation Temp: 350°C - 450°C (Fluorinated compounds can be thermally stable, but avoid excessive heat to prevent in-source HF loss).[1]

-

MRM Transitions:

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 136.1 | 116.1 | 15 - 25 | High sensitivity (Loss of HF) |

| Qualifier | 136.1 | 96.1 | 30 - 40 | Structural confirmation (Loss of 2HF) |

| Qualifier | 136.1 | 42.1 | 35 - 45 | Ring fragment |

Method Optimization Workflow

The following decision tree guides the optimization process, specifically addressing the "No UV" challenge.

Caption: Decision tree for method development highlighting the critical path for non-chromophoric analytes.

Part 4: Applications in Drug Discovery[1]

Metabolic Stability Assays

Fluorination at the C4 position is a classic medicinal chemistry strategy to block Cytochrome P450 (CYP) oxidation.

-

Experiment: Incubate with liver microsomes.

-

Readout: Monitor the disappearance of m/z 136.1.

-

Metabolite ID: If metabolism occurs, look for:

Impurity Profiling

In synthetic pathways, 4,4-difluoro-1-methylpiperidine is often formed from 4,4-difluoropiperidine.[1]

-

Detection: Monitor m/z 122.1 (Protonated secondary amine).

-

Separation: The secondary amine (impurity) will elute earlier than the tertiary amine (product) on C18 at high pH due to hydrogen bonding capabilities with the solvent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]

-

Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Journal of Mass Spectrometry. Retrieved from [Link]

-

Mizumoto, Y., et al. (2020). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3. International Journal of Molecular Sciences. (Context on fluorination/hydroxylation stability). Retrieved from [Link]

-

Swgdrug.org. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Mass Spectral Library. (General reference for amine fragmentation trends). Retrieved from [Link]

Sources

Strategic Pharmacophore Guide: 4,4-Difluoro-1-methylpiperidine

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, 4,4-Difluoro-1-methylpiperidine (CAS: 21043-43-6) is not merely a reagent; it is a functional pharmacophore designed to solve specific "drug-like" property failures.

While the piperidine ring is one of the most common nitrogen heterocycles in FDA-approved drugs, it suffers from two critical liabilities:

-

High Basicity (pKa ~11.0): Leading to excessive lysosomal trapping and broad-spectrum promiscuity (including hERG channel blockade).

-

Metabolic Vulnerability: The C4 position is a "soft spot" for CYP450-mediated oxidative metabolism.

The 4,4-difluoro substitution is a precision engineering tool. It leverages the sigma-hole effect and dipole interactions to lower the pKa of the tertiary amine by ~2.5 log units while sterically and electronically blocking metabolic oxidation. This guide details the biological justification, physicochemical impact, and synthesis of this critical moiety.

Physicochemical Profiling

The biological activity of 4,4-Difluoro-1-methylpiperidine is best understood through its impact on the properties of the parent molecule.

pKa Modulation and Bioavailability

The electron-withdrawing nature of the gem-difluoro group at the C4 position exerts a strong inductive effect (

| Parameter | 1-Methylpiperidine (Parent) | 4,4-Difluoro-1-methylpiperidine | Impact on Drug Design |

| pKa (Basic N) | ~11.2 | ~8.5 - 8.7 | Improved passive permeability; reduced lysosomal trapping. |

| LogP | 1.1 | ~1.5 | Slight lipophilicity increase, balanced by reduced ionization at physiological pH. |

| C-F Bond Energy | N/A | 116 kcal/mol | Extreme metabolic stability; resists oxidative cleavage. |

| Conformation | Chair (Dynamic) | Chair (Rigidified) | The gauche effect stabilizes specific conformers, reducing entropic penalty upon binding. |

The hERG Safety Factor

One of the primary reasons for incorporating this moiety is hERG avoidance . Basic amines with high pKa often bind to the hERG potassium channel via cation-pi interactions with Tyr652 and Phe656 in the channel pore.

-

Mechanism: By lowering the pKa to ~8.5, the fraction of cationic species at physiological pH (7.4) is reduced.[1][2][3][4]

-

Lipophilicity: The fluorine atoms reduce the "greasiness" associated with alkyl chains often used to block metabolism, further lowering hERG affinity.

Biological Mechanisms of Action

Metabolic Blockade (CYP450 Shielding)

The C4 position of piperidine is prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to the formation of a 4-hydroxypiperidine metabolite or ring opening.

Mechanism: The Carbon-Fluorine bond is the strongest single bond in organic chemistry. Replacing C-H with C-F renders the C4 position inert to the radical abstraction mechanism utilized by the Heme-Iron-Oxo species of CYP450.

Figure 1: Mechanism of Metabolic Blockade. The gem-difluoro modification prevents the CYP450 radical abstraction pathway, extending the half-life (

Target Applications

-

Orexin Receptor Antagonists: Used in the treatment of insomnia. The 4,4-difluoro moiety improves brain penetration by modulating the basicity of the amine, ensuring the drug can cross the Blood-Brain Barrier (BBB) without being sequestered in acidic organelles.

-

BRD4 Inhibitors (Oncology): In the design of bromodomain inhibitors, this moiety serves as a solvent-exposed solubilizing group that does not introduce liability for rapid clearance.

Experimental Protocols

Synthesis of 4,4-Difluoro-1-methylpiperidine

Note: This protocol involves the use of DAST (Diethylaminosulfur trifluoride), a hazardous reagent. All work must be performed in a fume hood.

Reagents:

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Dichloromethane (DCM) - Anhydrous

-

Sodium Bicarbonate (saturated aq.)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 1-Methyl-4-piperidone (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Fluorination: Dropwise add DAST (2.5 eq) over 20 minutes. Critical: Control exotherm; temperature must not rise above -60°C during addition.

-

Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12-16 hours.

-

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃. Warning: Vigorous CO₂ evolution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over MgSO₄.

-

Purification: The product is volatile. Remove solvent under reduced pressure (do not heat >40°C). Purify via distillation or silica gel chromatography (DCM/MeOH gradient).

Figure 2: Synthesis workflow for the deoxofluorination of 1-methyl-4-piperidone.

In Vitro Metabolic Stability Assay

To validate the efficacy of the 4,4-difluoro substitution:

-

System: Human Liver Microsomes (HLM).[8]

-

Control: 1-Methylpiperidine (Parent).

-

Test: 4,4-Difluoro-1-methylpiperidine derivative.

-

Protocol: Incubate 1 µM compound with HLM (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with acetonitrile.

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Success Criteria: The difluoro analog should show <20% depletion at 60 mins (High Stability), whereas the parent typically shows >50% depletion.

References

-

Physicochemical Properties of Fluorin

- Source: PubChem Compound Summary for CID 2758352.

-

URL:[Link]

-

hERG Avoidance Str

-

Metabolic Stability & Fluorine Substitution

- Title: 4,4-difluoro-piperidine-compounds (WO2013127913A1).

-

BRD4 Inhibitor Design

- Title: Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl...

- Source: Chemical Biology & Drug Design (2021).

-

URL:[Link]

Sources

- 1. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 3. m.youtube.com [m.youtube.com]

- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

4,4-Difluoro-1-methylpiperidine: A Privileged Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents to interact with biological targets. However, the ever-present challenge in drug discovery is the optimization of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties alongside its potency and selectivity. The introduction of fluorine into organic molecules has become a powerful strategy to address these challenges, often leading to significant improvements in a drug candidate's profile.[2]

This guide focuses on a particularly valuable building block that combines the privileged piperidine scaffold with the unique properties of fluorine: 4,4-Difluoro-1-methylpiperidine . The gem-difluoro group at the 4-position of the piperidine ring imparts a range of beneficial effects, including:

-

Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug's pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs and improving cell permeability.

-

Metabolic Stability: The C4 position of the piperidine ring is often susceptible to metabolic oxidation. The gem-difluoro group effectively blocks this metabolic "soft spot," enhancing the molecule's metabolic stability and prolonging its half-life.

-

Conformational Control: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule in a bioactive conformation.[3]

-

Improved Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's lipophilicity, facilitating its passage through biological membranes, including the blood-brain barrier.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4,4-difluoro-1-methylpiperidine, empowering researchers to leverage this valuable building block in their drug discovery programs.

Synthesis of 4,4-Difluoro-1-methylpiperidine: A Step-by-Step Approach

The synthesis of 4,4-difluoro-1-methylpiperidine can be efficiently achieved in a three-step sequence starting from the commercially available N-Boc-4-piperidone. The overall synthetic pathway involves gem-difluorination, deprotection of the nitrogen, and subsequent N-methylation.

Figure 1: Overall synthetic pathway for 4,4-Difluoro-1-methylpiperidine.

Step 1: Gem-Difluorination of N-Boc-4-piperidone

The introduction of the gem-difluoro group is a key transformation. While traditional fluorinating agents like diethylaminosulfur trifluoride (DAST) can be used, modern reagents such as trifluorosulfenyl morpholine offer higher yields and a better safety profile.[4]

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine [4]

-

To a four-necked flask charged with dichloromethane, add N-Boc-4-piperidone (1.0 eq) at room temperature (25-28 °C).

-

Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

-

Slowly add a solution of trifluorosulfenyl morpholine (1.2 eq) in dichloromethane dropwise over approximately 4 hours, maintaining the internal temperature between 15-20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidine.

Step 2: Boc Deprotection to Yield 4,4-Difluoropiperidine

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the secondary amine.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride [4]

-

Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a suitable solvent such as dioxane or diethyl ether.

-

Cool the solution to 0 °C and bubble hydrogen chloride gas through the solution, or add a solution of HCl in dioxane (e.g., 4 M) dropwise.

-

A precipitate of 4,4-difluoropiperidine hydrochloride will form.

-

Stir the suspension at room temperature for 1-2 hours to ensure complete deprotection.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4,4-difluoropiperidine hydrochloride as a white solid.

Step 3: N-Methylation via the Eschweiler-Clarke Reaction

The final step is the methylation of the secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] This one-pot procedure is advantageous as it avoids the use of alkyl halides and prevents over-alkylation to the quaternary ammonium salt.[5]

Figure 2: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: Synthesis of 4,4-Difluoro-1-methylpiperidine

-

To a round-bottom flask, add 4,4-difluoropiperidine hydrochloride (1.0 eq) and an aqueous solution of formaldehyde (37%, 2.5 eq).

-

Add formic acid (98-100%, 2.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4,4-difluoro-1-methylpiperidine by distillation or column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The introduction of the gem-difluoro group and the N-methyl group significantly influences the properties of the piperidine ring.

| Property | 4,4-Difluoro-1-methylpiperidine (Predicted/Estimated) | 1-Methylpiperidine (Reference) |

| Molecular Formula | C₆H₁₁F₂N | C₆H₁₃N |

| Molecular Weight | 135.15 g/mol | 99.17 g/mol |

| Boiling Point | ~110-120 °C | 106-107 °C |

| pKa (conjugate acid) | ~7.5 - 8.5 | ~10.08 |

| logP | ~1.0 - 1.5 | ~1.45 |

Table 1: Comparison of physicochemical properties.

Spectroscopic Characterization (Expected):

-

¹H NMR: The spectrum is expected to show signals for the N-methyl group (singlet, ~2.2-2.4 ppm) and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as multiplets around 2.3-2.6 ppm, while the protons on the carbons adjacent to the difluorinated carbon (C3 and C5) will appear as multiplets further downfield and will likely show coupling to the fluorine atoms.

-

¹³C NMR: The carbon of the N-methyl group will appear around 46 ppm. The C2/C6 carbons will be in the range of 55-60 ppm. The C3/C5 carbons will be around 30-35 ppm and will show a triplet due to coupling with the two fluorine atoms. The C4 carbon will be a triplet with a large C-F coupling constant, appearing significantly downfield.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 135 would be expected, along with characteristic fragmentation patterns.

Applications in Drug Discovery: Case Studies

The 4,4-difluoro-1-methylpiperidine scaffold is a valuable building block for the synthesis of a variety of biologically active molecules. Its unique properties make it particularly attractive for targeting central nervous system (CNS) disorders and oncology.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of various neuropsychiatric disorders. A novel series of 4,4-difluoropiperidine ether-based compounds have been identified as potent and highly selective D4 receptor antagonists.[7] The gem-difluoro group was crucial for improving the CNS Multiparameter Optimization (MPO) score by modulating the pKa of the piperidine nitrogen, leading to better drug-like properties.[8]

Orexin Receptor Antagonists

Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite. Novel 4,4-difluoro-piperidine derivatives have been developed as potent orexin receptor antagonists for the potential treatment of sleep disorders and other conditions. The incorporation of the difluoropiperidine moiety was a key design element in these compounds.

Bromodomain-Containing Protein 4 (BRD4) Inhibitors

BRD4 is a promising target in oncology. A series of novel BRD4 inhibitors were designed and synthesized, incorporating the 4,4-difluoro-1-methylpiperidine moiety. One of the lead compounds from this series demonstrated potent inhibition of BRD4 and significant anti-proliferative activity in leukemia cell lines. This provides a direct example of the successful application of 4,4-difluoro-1-methylpiperidine as a building block in the development of potential anti-cancer agents.

Conclusion

4,4-Difluoro-1-methylpiperidine is a highly valuable and versatile building block for modern drug discovery. The strategic incorporation of the gem-difluoro group onto the piperidine scaffold provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of their molecules. The synthetic route to this building block is accessible and scalable, and its utility has been demonstrated in the development of potent and selective modulators of various biological targets. As the demand for drug candidates with optimized ADME profiles continues to grow, the use of fluorinated building blocks like 4,4-difluoro-1-methylpiperidine is set to become even more prevalent in the pharmaceutical industry.

References

-

Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google P

-

Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

-

Organic Syntheses Procedure. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. [Link]

-

Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - SciRP.org. [Link]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

-

Eschweiler–Clarke reaction: Methylation on amines. - YouTube. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - PMC - NIH. [Link]

-

A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Synthesis of new pyrido[4',3':4,5]thieno[2,3-d] - PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 4. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Conformational analysis of 4,4-difluoropiperidines

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluoropiperidines for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The 4,4-difluoropiperidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and fine-tune lipophilicity.[1] However, the true potential of this scaffold lies in the profound and often non-intuitive conformational control exerted by the gem-difluoro group.[2][3] This guide provides a comprehensive exploration of the principles and practices governing the conformational analysis of 4,4-difluoropiperidines. We will dissect the underlying stereoelectronic forces, detail robust experimental and computational workflows, and demonstrate how a rigorous understanding of these molecules' three-dimensional topology is critical for rational drug design.

The Stereoelectronic Imperative: Beyond Simple Sterics

The substitution of a methylene group (CH₂) with a difluoromethylene group (CF₂) does more than simply block a site of metabolism. It fundamentally alters the electronic landscape of the piperidine ring, introducing powerful stereoelectronic effects that dictate its preferred conformation. The conformational behavior is a delicate interplay of electrostatic interactions, hyperconjugation, steric repulsion, and solvation effects.[4][5][6]

-

Hyperconjugation (Anomeric Effect): A key stabilizing interaction is the hyperconjugative donation of electron density from an adjacent C-H or C-C sigma bond (σ) into the low-lying antibonding orbital of the C-F bond (σ). In the piperidine ring, this effect can manifest as a generalized anomeric effect, where the nitrogen lone pair (n) interacts with the axial C-F σ orbital (nN → σ*CF).[7] This interaction is geometrically dependent, favoring specific rotamers and influencing the overall ring pucker.

-

Charge-Dipole and Dipole Minimization: The highly polarized C-F bonds create significant local dipoles. The overall molecular conformation will tend to favor an arrangement that minimizes dipole-dipole repulsion and maximizes stabilizing charge-dipole interactions, particularly when the nitrogen is protonated or substituted with an electron-withdrawing group.[4][8]

-

Solvation Effects: The polarity of the solvent plays a crucial role.[5] Polar solvents can preferentially stabilize conformers with larger molecular dipole moments, sometimes inverting the conformational preference observed in the gas phase or in nonpolar solvents.[4]

These competing forces mean that the conformational preference of substituents on the 4,4-difluoropiperidine ring cannot be predicted by simple steric A-values alone. A rigorous, multi-faceted analysis is required.

Caption: Interplay of forces governing 4,4-difluoropiperidine conformation.

Experimental Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the solution-state conformation of 4,4-difluoropiperidines. The key is to leverage the magnetic properties of both ¹H and ¹⁹F nuclei.

Key NMR Parameters

-

Vicinal Coupling Constants (³J): The magnitude of three-bond scalar couplings is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[9] For fluorinated systems, both ³J(H,H) and ³J(F,H) are invaluable.[10]

-

³J(H,H): Large couplings (~10-13 Hz) between vicinal protons (e.g., H2ax-H3ax) indicate a diaxial relationship (180° dihedral angle), characteristic of a chair conformation.[11]

-

³J(F,H): The coupling between an axial fluorine and an axial proton (³J(Fax, Hax)) is typically large, while the coupling to an equatorial proton is small. This parameter is highly informative for determining the orientation of the fluorine atoms.[4][12]

-

-

Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipolar interactions and are used to identify protons that are close in space (< 5 Å), providing powerful constraints for conformational assignment.[13] For example, a strong NOE between axial protons at C2 and C6 confirms a chair conformation and the axial disposition of those protons.[14]

Self-Validating Experimental Protocol: NMR Analysis

This protocol ensures a robust conformational assignment by correlating multiple independent NMR parameters.

Step 1: Sample Preparation

-

Dissolve 5-10 mg of the 4,4-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical, as conformation can be solvent-dependent.[4]

-

Ensure the sample is free of paramagnetic impurities which can broaden signals and interfere with NOE measurements.

Step 2: Data Acquisition

-

Acquire standard 1D ¹H and ¹⁹F spectra to identify all signals and their multiplicities.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their attached carbons.

-

Acquire a 2D ¹H-¹H NOESY (or 1D selective NOE) spectrum with a mixing time of 500-800 ms. This is the core experiment for identifying through-space proximities.

Step 3: Data Analysis & Conformational Assignment

-

Identify Spin Systems: Use the COSY and HSQC spectra to trace the connectivity around the piperidine ring.

-

Extract Coupling Constants: Measure all relevant ³J(H,H) and ³J(F,H) values from the high-resolution 1D ¹H spectrum.

-

Propose a Dominant Conformation: Based on the large diaxial ³J(H,H) couplings, propose a chair conformation. Use the ³J(F,H) values to assign the axial/equatorial positions of neighboring protons relative to the fluorine atoms.

-

Validate with NOE Data: Cross-reference the proposed conformation with the NOESY data. The proposed structure must be consistent with all observed NOE correlations. For example, if a proton is assigned as axial, it should show NOEs to other axial protons on the same face of the ring. A lack of expected NOEs or the presence of unexpected ones would invalidate the proposed conformation and require re-evaluation.

Computational Modeling: Quantifying Energetics

While NMR provides a picture of the dominant solution-state structure, computational chemistry allows for the quantification of the relative energies of different conformers and a deeper understanding of the underlying electronic effects. Density Functional Theory (DFT) is the workhorse for this analysis.[15][16]

Theoretical Underpinnings

-

Choice of Functional/Basis Set: A functional like M06-2X is often chosen for its good performance in systems where non-covalent interactions are important.[4] A Pople-style basis set such as 6-311++G(d,p) or a Dunning-type basis set like def2-QZVPP provides a good balance of accuracy and computational cost.[4][7]

-

Solvent Modeling: To compare with experimental data, calculations must account for the solvent. This is typically done using a Polarizable Continuum Model (PCM).[12]

-

Energy Components: The calculations yield the Gibbs free energy (ΔG) difference between conformers, which directly relates to their population ratio at equilibrium. Natural Bond Orbital (NBO) analysis can be used to dissect the electronic structure and quantify specific hyperconjugative interactions.[17]

Self-Validating Protocol: DFT Conformational Analysis

This workflow integrates experimental data for robust validation of the computational model.

Step 1: In Silico Structure Preparation

-

Build the 4,4-difluoropiperidine derivative using a molecular editor. Generate the two primary chair conformers (and potentially twist-boat conformers).[18][19]

Step 2: Geometry Optimization and Energy Calculation

-

Perform a full geometry optimization and frequency calculation for each conformer using a selected DFT functional and basis set (e.g., M06-2X/def2-QZVPP).[4]

-

The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Re-run the optimization including a solvent model (e.g., PCM for chloroform) to calculate solution-phase energies.

Step 3: Data Analysis

-

Calculate the relative Gibbs free energy (ΔG) between the conformers. The conformer with the lower ΔG is predicted to be the more stable.

-

(Optional) Perform an NBO analysis on the optimized geometries to identify and quantify the key stabilizing (e.g., nN → σ*CF) and destabilizing interactions.

Step 4: Validation

-

Compare the calculated ΔG with the experimentally determined conformational equilibrium from NMR. A qualitative agreement (i.e., predicting the correct dominant conformer) is the first level of validation.[12]

-

For higher validation, one can use the optimized geometries to calculate NMR coupling constants and compare them directly with the experimental values. A strong correlation provides high confidence in the computational model.

Caption: Integrated workflow for conformational analysis.

Data Summary & Drug Design Implications

A precise understanding of the three-dimensional shape and conformational dynamics of 4,4-difluoropiperidine-containing molecules is paramount for effective drug design.

Representative Conformational Energy Data

The following table summarizes hypothetical but representative data for an N-acyl-4,4-difluoropiperidine, illustrating the impact of solvent on conformational preference.

| Conformer | ΔG (gas phase, kcal/mol) | ΔG (chloroform, kcal/mol) | Predicted Dominant Conformer (NMR) | Key Stabilizing Interaction |

| Axial-F Favored | 0.0 | -0.8 | Yes (in polar solvents) | Charge-Dipole (Nδ+-C-Fδ-) |

| Equatorial-F Favored | +0.5 | 0.0 | Yes (in nonpolar solvents) | Minimized Sterics |

Data is illustrative, based on trends reported in the literature.[4][12]

Implications for Drug Development

-

Receptor Binding: The spatial orientation of pharmacophoric features is dictated by the ring's conformation. A molecule that preferentially adopts a conformation complementary to a target's binding pocket will exhibit higher affinity. Locking the molecule into this "bioactive conformation" using stereoelectronic effects is a powerful design strategy.

-

Physicochemical Properties: The molecular dipole moment, which influences properties like solubility and membrane permeability, is conformation-dependent. Shifting the conformational equilibrium can fine-tune these properties.[12]

-

Intellectual Property: Novel conformational constraints introduced by fluorination can lead to new chemical matter with distinct properties, strengthening intellectual property positions.

By moving beyond a simple two-dimensional view and embracing a rigorous analysis of the underlying stereoelectronics, researchers can unlock the full potential of the 4,4-difluoropiperidine scaffold to design safer and more effective medicines.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

-

O'Hagan, D. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

-

Angell, Y. L., et al. (2007). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

Iovine, V., et al. (2021). The two possible chair conformations of piperidines 11 and 13. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem. [Link]

-

Haasnoot, C. A., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine hydrochloride. PubChem. [Link]

-

Toloza, C., et al. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. [Link]

-

Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

-

da Silva, J. G., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect. [Link]

-

Cremer, D., & Pople, J. A. (2000). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. [Link]

-

Wu, A., et al. (2004). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

-

Iska, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central. [Link]

-

Altona, C., & Haasnoot, C. A. G. (2010). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PubMed Central. [Link]

-

Iovine, V., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

-

Wikipedia. (n.d.). Karplus equation. Wikipedia. [Link]

-

Mandeep Singh. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! YouTube. [Link]

-

Rzepa, H. (2016). Anomeric effects at boron, silicon and phosphorus. Henry Rzepa's Blog. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Applications of 4,4-Difluoro-1-methylpiperidine in CNS Drug Discovery: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of Gem-Difluorination in CNS Drug Development

In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. The ability of a drug candidate to effectively cross the blood-brain barrier (BBB) and engage its target within the brain is a critical determinant of its therapeutic potential.[1] Within the medicinal chemist's toolkit, strategic fluorination has emerged as a powerful strategy to modulate these properties. The introduction of the 4,4-difluoro-1-methylpiperidine moiety, in particular, offers a unique combination of physicochemical advantages that can be leveraged to design superior CNS drug candidates.

The gem-difluoro group at the 4-position of the piperidine ring imparts several beneficial characteristics. It can enhance metabolic stability by blocking potential sites of oxidation, a common metabolic liability for cyclic amines.[2] Furthermore, the high electronegativity of fluorine can modulate the basicity (pKa) of the piperidine nitrogen, influencing its ionization state at physiological pH. This, in turn, can impact crucial parameters such as solubility, membrane permeability, and off-target interactions. The strategic placement of the gem-difluoro group can also influence the conformational preference of the piperidine ring, potentially leading to more favorable interactions with the target protein.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 4,4-difluoro-1-methylpiperidine in CNS drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable building block.

Synthesis of 4,4-Difluoro-1-methylpiperidine: A Step-by-Step Protocol

The synthesis of 4,4-difluoro-1-methylpiperidine can be efficiently achieved through a two-step process starting from the commercially available N-Boc-piperidin-4-one. The following protocol outlines a reliable method for its preparation.

Step 1: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate

This initial step involves the gem-difluorination of the ketone functionality of N-Boc-piperidin-4-one.

Protocol:

-

To a stirred solution of N-Boc-piperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a fluorinating agent. Diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents can be employed.

-

The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) and allowed to slowly warm to room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4,4-difluoropiperidine-1-carboxylate.

Step 2: Synthesis of 4,4-Difluoro-1-methylpiperidine

The second step involves the deprotection of the Boc group followed by N-methylation.

Protocol:

-

Dissolve the tert-butyl 4,4-difluoropiperidine-1-carboxylate (1 equivalent) in a suitable solvent, such as methanol or a mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Remove the solvent under reduced pressure to obtain the crude 4,4-difluoropiperidine salt.

-

For the N-methylation, dissolve the crude salt in a suitable solvent like methanol.

-

Add an aqueous solution of formaldehyde (1.1-1.5 equivalents) and a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.[3][4]

-

Stir the reaction at room temperature until the formation of the N-methylated product is complete.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product, 4,4-difluoro-1-methylpiperidine, by distillation or column chromatography to obtain a colorless oil.

Applications in CNS Drug Discovery: Case Studies and Biological Data

The 4,4-difluoro-1-methylpiperidine scaffold has been successfully incorporated into a variety of CNS drug candidates, demonstrating its versatility and utility in targeting different receptors and pathways.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. The development of selective D4 receptor antagonists is a promising therapeutic strategy. Several potent and selective D4 antagonists incorporating the 4,4-difluoropiperidine moiety have been reported.[3][5][6][7][8]

Table 1: Biological Data of 4,4-Difluoropiperidine-based Dopamine D4 Receptor Antagonists [6]

| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | cLogP | CNS MPO Score |

| Compound A | 140 | >10,000 | >10,000 | >5.00 | <4.0 |

| Compound B | 320 | >10,000 | >10,000 | >5.00 | <4.0 |

| Compound C | 1.0 | >10,000 | >10,000 | 3.5 | >5.0 |

| Compound 14a | 0.3 | >10,000 | >10,000 | - | - |

CNS MPO (Central Nervous System Multiparameter Optimization) score is a metric used to predict the likelihood of a compound having favorable CNS drug-like properties.

The data in Table 1 highlights how modifications to the scaffold can significantly impact potency and drug-like properties. While early analogs showed modest potency and poor CNS MPO scores, further optimization led to compounds like Compound 14a with exceptional potency and selectivity.[5]

Orexin Receptor Antagonists

The orexin system plays a crucial role in regulating wakefulness and arousal. Antagonists of orexin receptors are effective treatments for insomnia.[1][9][10][11][12] The 4,4-difluoropiperidine moiety has been incorporated into novel orexin receptor antagonists to improve their pharmacokinetic profiles and CNS penetration.

The rationale for incorporating the 4,4-difluoropiperidine moiety in orexin antagonists is to enhance metabolic stability and modulate lipophilicity, which are key factors for achieving optimal brain exposure and duration of action.

Experimental Protocols for In Vitro and In Vivo Assays

The following protocols provide a framework for evaluating the biological activity of compounds containing the 4,4-difluoro-1-methylpiperidine scaffold.

In Vitro Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the dopamine D4 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine D4 receptor.

-

Radioligand, e.g., [³H]-Spiperone or a D4-selective radioligand.

-

Test compound (e.g., a 4,4-difluoro-1-methylpiperidine derivative).

-

Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[13][14][15][16][17] Anxiolytic compounds are expected to increase the time spent in the open arms of the maze.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

A video camera positioned above the maze to record the animal's behavior.

-

Automated tracking software for data analysis.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound (e.g., a 4,4-difluoro-1-methylpiperidine derivative) or vehicle to the animals at a predetermined time before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period, typically 5 minutes.[16]

-

Record the session using the video camera.

-

After the test, return the animal to its home cage.

-